2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
Description
This compound is a highly substituted benzenesulfonamide derivative featuring a fused benzo-oxazepine ring system. Its structural complexity arises from multiple methyl groups on both the benzene sulfonamide moiety (2,3,4,5,6-pentamethyl substitution) and the tetrahydrobenzo-oxazepine core (3,3,5-trimethyl substitution). The sulfonamide group (-SO₂NH-) serves as a critical pharmacophore, often associated with biological activity in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O4S/c1-13-14(2)16(4)21(17(5)15(13)3)30(27,28)24-18-9-10-20-19(11-18)25(8)22(26)23(6,7)12-29-20/h9-11,24H,12H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRATNXIPMRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3C)(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzenesulfonamide core: This can be achieved by reacting benzenesulfonyl chloride with an amine under basic conditions.
Introduction of the oxazepin ring: This step involves the cyclization of an appropriate precursor, such as an amino alcohol, with a suitable reagent like phosgene or a similar carbonylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could make it useful in the design of new pharmaceuticals.
Industry: The compound could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Analogues
The compound’s structural uniqueness complicates direct comparisons. However, the following classes of compounds share partial similarities:
Research Findings and Limitations
Bioactivity Potential: Unlike salternamides, which are marine-derived and exhibit antimicrobial activity, the pentamethyl-substituted sulfonamide may target different pathways due to its lipophilic methyl groups enhancing membrane permeability .
Synthetic Complexity : The compound’s dense methylation likely impacts solubility and metabolic stability compared to less substituted analogs (e.g., N-substituted sulfonamides in hypertension drugs).
Data Gaps: No direct pharmacological data are available in the provided evidence. Comparative analysis relies on extrapolation from structural analogs.
Methodological Considerations for Comparative Studies
The evidence emphasizes LC/MS-based metabolite profiling as a critical tool for identifying structurally similar compounds. For example:
- Marine actinomycete extracts prioritized via LC/MS can reveal minor sulfonamide derivatives, though none matching the exact structure of the queried compound have been reported .
- Synthetic libraries of sulfonamides and benzo-oxazepines could provide comparative data on substituent effects.
Biological Activity
Chemical Structure and Properties
The compound's structure can be dissected into several functional groups that contribute to its biological activity. The presence of the benzenesulfonamide moiety is significant as sulfonamides are known for their antibacterial properties. Additionally, the oxazepin ring may impart unique interactions with biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that compounds similar to 2,3,4,5,6-pentamethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide exhibit moderate to significant antimicrobial activity. For instance:
- Antibacterial Activity : Studies have shown that sulfonamide derivatives possess potent antibacterial properties against various strains of bacteria such as Escherichia coli and Staphylococcus aureus .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against pathogens like Candida albicans and Aspergillus niger, suggesting potential applications in treating fungal infections .
Enzyme Inhibition
The compound may also act as an inhibitor of certain enzymes:
- Cholinesterase Inhibition : Some derivatives have shown promising results in inhibiting butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are critical targets in neurodegenerative diseases . For example, a related compound demonstrated an IC50 value of 46.42 µM against BChE .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a panel of bacterial and fungal strains. The results indicated that modifications to the sulfonamide structure could enhance activity against resistant strains .
- Neuroprotective Effects : Another research focused on the neuroprotective properties of similar compounds in models of Alzheimer's disease. The findings suggested that these compounds could reduce oxidative stress and inflammation in neuronal cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Bacterial Folate Synthesis : Sulfonamides typically inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. This mechanism disrupts nucleic acid synthesis and ultimately inhibits bacterial growth.
- Modulation of Neurotransmitter Levels : By inhibiting cholinesterase enzymes, these compounds can increase the levels of acetylcholine in synaptic clefts, potentially improving cognitive function in neurodegenerative conditions.
Q & A
Basic: What methodologies are recommended for optimizing the synthetic yield of this compound?
Answer:
Optimizing synthetic yield involves multi-step reaction design with rigorous parameter control. Key steps include:
- Temperature and Solvent Selection : Use polar aprotic solvents (e.g., DMF) under inert atmospheres to minimize side reactions (common in benzoxazepine core formation) .
- Catalysts : Employ palladium or copper catalysts for coupling reactions (e.g., introducing sulfonamide groups) .
- Statistical Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., reagent stoichiometry, reaction time) and identify optimal conditions .
Purification via column chromatography or recrystallization ensures >95% purity, validated by HPLC .
Basic: What analytical techniques are critical for structural characterization?
Answer:
- NMR Spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., pentamethyl groups on benzene, oxazepine ring conformation) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., distinguishing between sulfonamide and amide derivatives) .
- X-ray Crystallography : Resolves stereochemical ambiguities in the tetrahydrobenzo[b][1,4]oxazepine ring .
Advanced: How can computational methods elucidate reaction mechanisms for derivative synthesis?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states in cyclization or sulfonamide coupling steps .
- Reaction Path Search Algorithms : Tools like GRRM predict intermediates and competing pathways (e.g., oxidation vs. substitution at the allyl group) .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions often arise from assay variability. Mitigation strategies include:
- Standardized Assay Conditions : Fix parameters like pH (7.4 for physiological relevance) and temperature (37°C) .
- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm specificity (e.g., SYK kinase inhibition vs. off-target effects) .
- Dose-Response Curves : Calculate IC50 values across multiple cell lines to assess potency variability .
Basic: Which functional groups are critical for modulating bioactivity?
Answer:
- Sulfonamide Group : Essential for hydrogen bonding with enzymatic active sites (e.g., SYK kinase’s ATP-binding pocket) .
- Methyl Substituents : Pentamethyl groups on the benzene ring enhance lipophilicity, improving membrane permeability .
- Oxazepine Carbonyl : Participates in π-stacking interactions with aromatic residues in target proteins .
Advanced: What strategies are effective for designing derivatives with enhanced selectivity?
Answer:
- Bioisosteric Replacement : Substitute the 4-oxo group with a thione or imine to alter electronic properties .
- Substituent Scanning : Introduce halogens (e.g., Cl, F) at the 3-position of the benzamide moiety to probe steric effects .
- Fragment-Based Drug Design : Screen fragment libraries to identify complementary binding motifs .
Advanced: How to evaluate synergistic effects in combination therapies?
Answer:
- Checkerboard Assays : Test combinatorial efficacy with standard chemotherapeutics (e.g., doxorubicin) to calculate fractional inhibitory concentration indices (FICI) .
- Transcriptomic Profiling : RNA-seq identifies pathways upregulated/downregulated in combination vs. monotherapy .
Basic: What stability considerations are critical under physiological conditions?
Answer:
- pH Stability : Perform accelerated degradation studies in buffers (pH 1–9) to identify labile bonds (e.g., sulfonamide hydrolysis at acidic pH) .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and amorphous/crystalline transitions .
Advanced: How can machine learning improve reaction optimization?
Answer:
- Data-Driven Models : Train neural networks on reaction databases (e.g., Reaxys) to predict optimal catalysts/solvents for novel derivatives .
- Automated High-Throughput Screening (HTS) : Robotics platforms test >1,000 conditions/day, integrating feedback loops with computational predictions .
Advanced: How to address discrepancies between in vitro and in vivo efficacy?
Answer:
- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Metabolite Identification : LC-MS/MS detects active/inactive metabolites (e.g., CYP450-mediated oxidation of the allyl group) .
- Toxicity Screening : Assess hepatotoxicity via ALT/AST levels and histopathology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
